An In-depth Technical Guide to 2-Fluoro-6-methoxyaniline (CAS 446-61-7)
An In-depth Technical Guide to 2-Fluoro-6-methoxyaniline (CAS 446-61-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and analysis of 2-Fluoro-6-methoxyaniline (CAS 446-61-7), a key building block in the development of pharmaceuticals and agrochemicals.
Core Properties
2-Fluoro-6-methoxyaniline is a substituted aniline derivative with the molecular formula C₇H₈FNO.[1][2][3][4][5] Its unique substitution pattern, featuring a fluorine atom and a methoxy group ortho to the amine, imparts specific chemical properties that make it a valuable intermediate in organic synthesis.[1][6]
Physical and Chemical Properties
A summary of the key physical and chemical properties of 2-Fluoro-6-methoxyaniline is presented in Table 1. The compound is typically a clear, peach or khaki-colored, slightly viscous liquid at room temperature.[2][7]
| Property | Value | Reference |
| Molecular Formula | C₇H₈FNO | [1][2][3][4][5] |
| Molecular Weight | 141.14 g/mol | [1][2][3][4] |
| CAS Number | 446-61-7 | [1][2][3][4][5] |
| Appearance | Clear, peach/khaki, slightly viscous liquid | [2][7] |
| Boiling Point | ~208 °C at 756 Torr | [1][2][7] |
| Density | ~1.176 g/cm³ (Predicted) | [1][2][7] |
| pKa | 3.15 ± 0.10 (Predicted) | [2][7] |
| Storage Temperature | 2–8 °C under inert gas (Nitrogen or Argon) | [2][7] |
Spectral Data
Key spectral data for the characterization of 2-Fluoro-6-methoxyaniline are summarized in Table 2.
| Technique | Data | Reference |
| ¹H NMR (400 MHz, CDCl₃) | δ 3.75 (broad s, 2H, NH₂), 3.86 (s, 3H, OCH₃), 6.58-6.71 (m, 3H, ArH) | [2] |
| LC-MS (ESI) | [M+H]⁺ = 142 | [2] |
Synthesis and Purification
The most common synthetic route to 2-Fluoro-6-methoxyaniline involves the reduction of the corresponding nitro compound, 3-fluoro-2-nitroanisole.[1][2]
Experimental Protocol: Synthesis
Reaction: Reduction of 3-fluoro-2-nitroanisole
Materials:
-
3-fluoro-2-nitroanisole
-
10% Palladium on carbon (Pd/C)
-
Ethanol
-
Hydrogen gas
-
Celite
Procedure:
-
To a Parr reactor, add 10% Pd/C catalyst and ethanol.
-
Add 3-fluoro-2-nitroanisole to the reactor.
-
Evacuate the reactor and fill it with hydrogen gas to a pressure of 50 psi.
-
Shake the reaction mixture under the hydrogen atmosphere for approximately 5 hours, monitoring the reaction for completion.
-
Upon completion, carefully vent the reactor and purge with an inert gas.
-
Remove the catalyst by filtration through a pad of Celite.
-
Concentrate the filtrate under reduced pressure to yield 2-Fluoro-6-methoxyaniline as a colorless oil. A typical yield for this reaction is around 83%.[2]
Experimental Protocol: Purification by Recrystallization (General Procedure for Aniline Derivatives)
For solid aniline derivatives or their salts, recrystallization is a common purification technique. While 2-Fluoro-6-methoxyaniline is a liquid at room temperature, this protocol is provided as a general guideline for related solid compounds.
Materials:
-
Crude aniline derivative
-
Suitable solvent (e.g., ethanol, methanol, toluene, or a mixed solvent system)
-
Activated charcoal (optional)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of a suitable solvent with heating. The ideal solvent will dissolve the compound when hot but show low solubility at room temperature.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the chosen solvent. Heat the mixture until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution to remove any insoluble impurities and the activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Analytical Methods
To ensure the purity and identity of 2-Fluoro-6-methoxyaniline, various analytical techniques are employed.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) (General Procedure for Aniline Derivatives)
Instrumentation:
-
Gas chromatograph equipped with a mass spectrometer detector.
-
Capillary column suitable for aromatic amine analysis (e.g., 5% diphenyl-95% dimethylpolysiloxane).
Procedure:
-
Sample Preparation: Prepare a dilute solution of 2-Fluoro-6-methoxyaniline in a suitable solvent (e.g., methylene chloride or toluene).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium
-
Oven Program: Start at a suitable initial temperature (e.g., 70 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280 °C).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Scan Range: A suitable mass range to detect the molecular ion and characteristic fragments of the analyte.
-
-
Analysis: Inject the sample into the GC-MS system and acquire the data. The retention time and mass spectrum are used for identification and purity assessment.
Experimental Protocol: High-Performance Liquid Chromatography (HPLC) (General Procedure for Aromatic Amines)
Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD).
-
Reversed-phase C18 column.
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, typically a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Sample Preparation: Dissolve a known concentration of 2-Fluoro-6-methoxyaniline in the mobile phase or a compatible solvent.
-
HPLC Conditions:
-
Flow Rate: Typically 1 mL/min.
-
Injection Volume: 5-20 µL.
-
Detection Wavelength: Monitor at a wavelength where the analyte has significant absorbance.
-
Gradient Program: A gradient elution may be necessary to achieve good separation from impurities.
-
-
Analysis: Inject the sample and run the analysis. The retention time and peak purity can be used to assess the identity and purity of the compound.
Applications in Drug Development
2-Fluoro-6-methoxyaniline is a valuable building block for the synthesis of biologically active molecules, particularly in the pharmaceutical industry.[1][6] The presence of the fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of the final drug molecule.[1][6] Aniline derivatives are key components in the synthesis of various kinase inhibitors, including those targeting the Epidermal Growth Factor Receptor (EGFR).
Role in the Synthesis of EGFR Inhibitors
While not a direct precursor in all widely known EGFR inhibitors, the structural motif of 2-Fluoro-6-methoxyaniline is highly relevant. For instance, the synthesis of Gefitinib, an EGFR inhibitor used in cancer therapy, utilizes a structurally similar aniline derivative, 3-chloro-4-fluoroaniline. The aniline moiety is crucial for the molecule's interaction with the ATP-binding pocket of the EGFR kinase domain.
The EGFR signaling pathway is a critical regulator of cell growth, proliferation, and survival. In many cancers, this pathway is aberrantly activated, leading to uncontrolled cell division. EGFR inhibitors block this pathway, thereby inhibiting tumor growth.
Safety and Handling
2-Fluoro-6-methoxyaniline is classified as an irritant and may be harmful if swallowed.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. benchchem.com [benchchem.com]
- 2. scribd.com [scribd.com]
- 3. scribd.com [scribd.com]
- 4. US8350029B2 - Process for the preparation of gefitinib - Google Patents [patents.google.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. Gefitinib synthesis - chemicalbook [chemicalbook.com]










